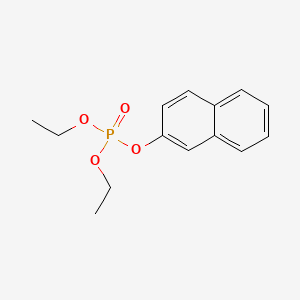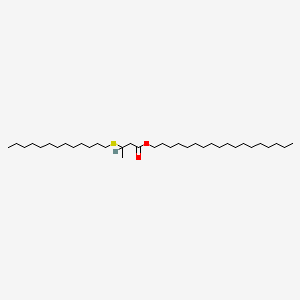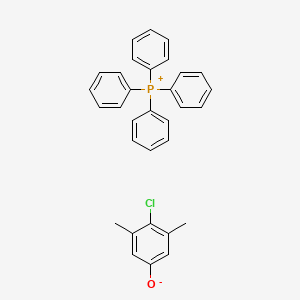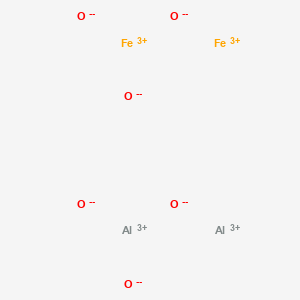
Aluminum oxide (Al2O3), solid soln. with iron oxide (Fe2O3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum oxide (Al2O3), solid solution with iron oxide (Fe2O3), is a compound that combines the properties of both aluminum oxide and iron oxide. Aluminum oxide, also known as alumina, is a chemical compound of aluminum and oxygen with the chemical formula Al2O3. It is commonly found in nature as the mineral corundum, which forms precious gemstones like ruby and sapphire. Iron oxide, on the other hand, is a compound of iron and oxygen with the chemical formula Fe2O3. When these two oxides form a solid solution, they create a material with unique properties that are useful in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sol-Gel Method: This method involves the hydrolysis and condensation of aluminum and iron precursors to form a gel, which is then dried and calcined to produce the solid solution.
Hydrothermal Synthesis: In this method, aluminum and iron salts are dissolved in water and subjected to high temperature and pressure in an autoclave.
Mechanical Milling: Aluminum oxide and iron oxide powders are mixed and subjected to high-energy ball milling.
Industrial Production Methods
Bayer Process: This is the primary industrial method for producing aluminum oxide from bauxite ore. The bauxite is digested in a hot sodium hydroxide solution, which dissolves the aluminum oxide.
Thermite Reaction: This method involves the reduction of iron oxide with aluminum powder to produce aluminum oxide and metallic iron.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The solid solution can undergo substitution reactions where other metal ions replace aluminum or iron ions in the lattice.
Common Reagents and Conditions
Sodium Hydroxide: Used in the Bayer process to dissolve aluminum oxide from bauxite.
Hydrochloric Acid: Reacts with aluminum oxide to form aluminum chloride and water.
Carbon Monoxide: Used as a reducing agent to convert iron oxide to metallic iron.
Major Products Formed
Aluminum Hydroxide: Formed from the oxidation of aluminum oxide.
Metallic Iron: Produced from the reduction of iron oxide.
Aluminum Chloride: Formed from the reaction of aluminum oxide with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications: The compound is used in drug delivery systems, biomedical imaging, and biosensing due to its biocompatibility and unique physicochemical properties.
Environmental Remediation: Aluminum oxide nanoparticles are used in water purification and environmental cleanup processes.
Energy Storage: The compound is used in the development of advanced batteries and supercapacitors.
Abrasives: Due to its hardness, aluminum oxide is used in sandpaper and other abrasive materials.
Wirkmechanismus
The mechanism of action of aluminum oxide, solid solution with iron oxide, involves its interaction with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, the nanoparticles can penetrate bacterial and viral cells, increasing the efficacy of antimicrobial and antiviral treatments . The compound’s high surface area and thermal stability make it effective in energy storage and environmental remediation applications .
Vergleich Mit ähnlichen Verbindungen
Aluminum Hydroxide: Unlike aluminum oxide, aluminum hydroxide is soluble in water and is used as an antacid and in water purification.
Iron(III) Oxide: Iron(III) oxide is used in pigments and magnetic materials but lacks the hardness and stability of aluminum oxide.
Silicon Dioxide: Silicon dioxide, or silica, is used in glassmaking and as a desiccant.
Conclusion
Aluminum oxide, solid solution with iron oxide, is a versatile compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, such as high hardness, thermal stability, and biocompatibility, make it a valuable material in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
102110-71-4 |
|---|---|
Molekularformel |
Al2Fe2O6 |
Molekulargewicht |
261.65 g/mol |
IUPAC-Name |
dialuminum;iron(3+);oxygen(2-) |
InChI |
InChI=1S/2Al.2Fe.6O/q4*+3;6*-2 |
InChI-Schlüssel |
JYMLFEUAXYDIIK-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


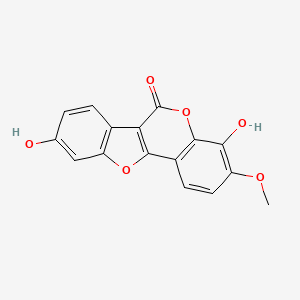
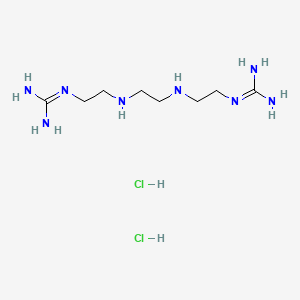
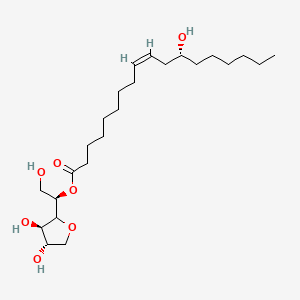

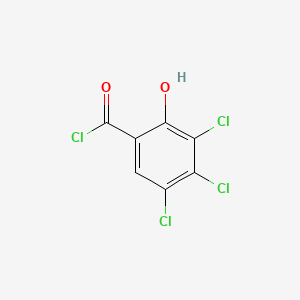

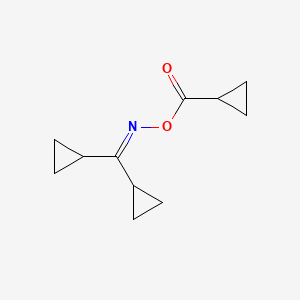
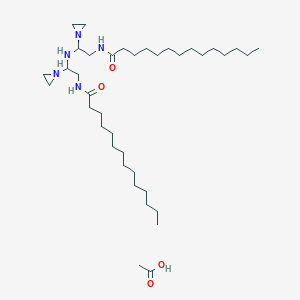
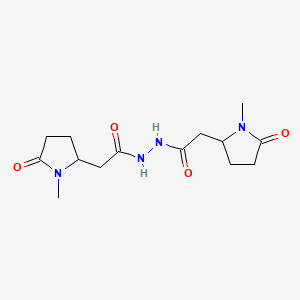
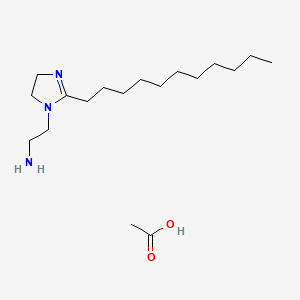
![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
